

The Discovery and Chemical Profile of PI-103: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

PI-103 is a potent, cell-permeable, and ATP-competitive inhibitor of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways. First described in the mid-2000s, it has become a critical tool for cancer research due to its ability to simultaneously block key nodes in a frequently dysregulated signaling cascade in human cancers. This technical guide provides an in-depth overview of the discovery, chemical structure, and biological activity of **PI-103**, supplemented with detailed experimental protocols and quantitative data to support its application in a research setting.

Discovery and Chemical Structure

PI-103, with the chemical name 3-[4-(4-Morpholinyl)pyrido[3',2':4,5]furo[3,2-d]pyrimidin-2-yl]phenol, emerged from research efforts to develop dual PI3K/mTOR inhibitors.[1] Its discovery was a significant step forward in targeting the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, survival, and metabolism.[2]

Chemical Structure:

- Systematic Name: 3-(4-(4-Morpholinyl)pyrido[3',2':4,5]furo[3,2-d]pyrimidin-2-yl)phenol[1]
- Molecular Formula: C19H16N4O3[1]



Molecular Weight: 348.36 g/mol [1]

CAS Number: 371935-74-9[3]

The core of **PI-103** is a pyrido[3',2':4,5]furo[3,2-d]pyrimidine heterocyclic system. This scaffold provides the necessary geometry to fit into the ATP-binding pocket of PI3K and mTOR kinases. The morpholine group enhances solubility and the phenolic hydroxyl group is crucial for its inhibitory activity.

Quantitative Inhibitory Activity

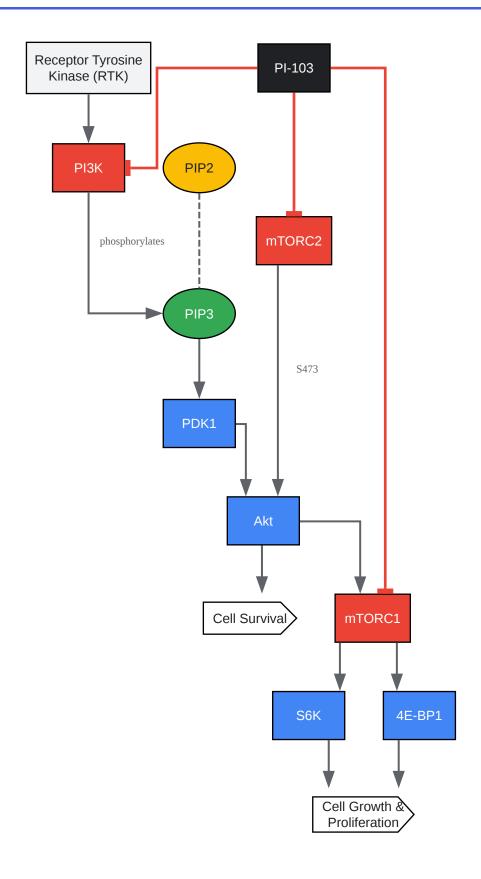
PI-103 exhibits potent inhibitory activity against Class I PI3K isoforms and both mTOR complexes (mTORC1 and mTORC2). It also demonstrates significant activity against DNA-dependent protein kinase (DNA-PK). The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

Target	IC50 (nM)
ΡΙ3Κα (p110α)	8[4][5]
ΡΙ3Κβ (ρ110β)	88[4][5]
ΡΙ3Κδ (ρ110δ)	48[4][5]
PI3Ky (p110y)	150[4][5]
mTORC1	20[4][5]
mTORC2	83[4][5]
DNA-PK	2[4][5]

Signaling Pathway Inhibition

PI-103 exerts its biological effects by inhibiting the PI3K/Akt/mTOR signaling pathway. This pathway is a central regulator of cell fate, and its aberrant activation is a hallmark of many cancers.





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Caption: PI3K/mTOR signaling pathway and points of inhibition by PI-103.



Experimental Protocols Chemical Synthesis of PI-103

The synthesis of **PI-103** can be achieved through a multi-step process, adapted from the synthesis of its bioisostere, **PI-103**BE.[6] The general workflow involves the construction of the central pyrido[3',2':4,5]furo[3,2-d]pyrimidine core followed by the addition of the morpholine and 3-hydroxyphenyl moieties.



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Caption: General workflow for the chemical synthesis of PI-103.

Detailed Steps (Conceptual):

- Amide Formation: React ethyl 3-aminofuro[2,3-b]pyridine-2-carboxylate with 3hydroxybenzoyl chloride in the presence of a base to form the corresponding amide.
- Cyclization: Heat the amide intermediate to induce cyclization and form the 2-(3-hydroxyphenyl)pyrido[3',2':4,5]furo[3,2-d]pyrimidin-4(3H)-one core.
- Chlorination: Treat the pyrimidinone with a chlorinating agent (e.g., phosphorus oxychloride) to convert the hydroxyl group at the 4-position to a chlorine atom.
- Nucleophilic Aromatic Substitution: React the 4-chloro intermediate with morpholine to yield the final product, **PI-103**.

In Vitro PI3K HTRF Assay

This assay measures the ability of **PI-103** to inhibit the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3) by a PI3K enzyme. The assay utilizes Homogeneous Time-Resolved Fluorescence (HTRF) technology.[4][7][8]

Materials:



- PI3K enzyme (e.g., p110α/p85α)
- PIP2 substrate
- ATP
- Assay Buffer (containing MgCl₂ and DTT)
- PI-103 (or other test compounds) dissolved in DMSO
- Stop Solution
- Detection Mix (containing Europium-labeled anti-GST antibody, GST-tagged GRP1-PH domain, biotinylated-PIP3, and Streptavidin-Allophycocyanin)
- 384-well assay plates

Procedure:

- Prepare a serial dilution of PI-103 in DMSO.
- In a 384-well plate, add 0.5 μL of DMSO (for controls) or diluted **PI-103**.
- Add 14.5 μL of a working solution containing the PI3K enzyme and PIP2 substrate. For "no enzyme" controls, add a working solution with only the PIP2 substrate.
- Initiate the reaction by adding 5 μ L of ATP working solution to all wells.
- Incubate for 30 minutes at room temperature.
- Stop the reaction by adding 5 μL of Stop Solution.
- Add 5 μL of the Detection Mix to each well.
- Incubate for 1-2 hours at room temperature, protected from light.
- Read the plate on an HTRF-compatible reader at 620 nm (donor) and 665 nm (acceptor) emission wavelengths.



Calculate the HTRF ratio (665/620) and determine the IC50 value for PI-103.

In Vitro mTOR Kinase Assay (LanthaScreen®)

This assay determines the inhibitory effect of **PI-103** on mTOR kinase activity using a time-resolved fluorescence resonance energy transfer (TR-FRET) based binding assay.[9][10]

Materials:

- mTOR (FRAP1) kinase
- LanthaScreen® Eu-anti-GST Antibody
- GST-tagged kinase substrate (tracer)
- mTOR Kinase Binding Buffer
- PI-103
- 384-well assay plates

Procedure:

- Prepare a serial dilution of **PI-103** in DMSO.
- In a 384-well plate, add 5 μ L of the diluted **PI-103** or DMSO for controls.
- Prepare a 3X kinase/antibody mixture in mTOR Kinase Binding Buffer and add 5 μL to each well.
- Prepare a 3X tracer solution in mTOR Kinase Binding Buffer and add 5 μL to each well.
- Incubate the plate for 60 minutes at room temperature, protected from light.
- Read the TR-FRET signal on a compatible plate reader.
- Calculate the emission ratio and determine the IC50 value for PI-103.

Cell Proliferation Assay



This assay measures the effect of **PI-103** on the proliferation of cancer cell lines.

Materials:

- Cancer cell line of interest (e.g., U87MG glioblastoma, PC3 prostate cancer)
- Complete cell culture medium
- PI-103
- Cell counting solution (e.g., CellTiter-Glo®) or DNA staining dye (e.g., crystal violet)
- 96-well cell culture plates

Procedure:

- Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Prepare serial dilutions of PI-103 in complete culture medium.
- Remove the old medium from the cells and add the medium containing different concentrations of PI-103. Include a vehicle control (DMSO).
- Incubate the cells for a specified period (e.g., 48-72 hours).
- Assess cell viability using a chosen method:
 - CellTiter-Glo®: Add the reagent to each well, incubate, and measure luminescence.
 - Crystal Violet: Fix the cells, stain with crystal violet, wash, solubilize the dye, and measure absorbance.
- Plot the cell viability against the log of PI-103 concentration and determine the GI50 (concentration for 50% growth inhibition).

Western Blotting for Pathway Analysis

Western blotting is used to detect changes in the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway following treatment with **PI-103**.[11][12][13][14]



Materials:

- Cancer cell line
- PI-103
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Protein assay kit (e.g., BCA)
- SDS-PAGE gels, running buffer, and transfer buffer
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-S6K, anti-total-S6K)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate

Procedure:

- Treat cells with PI-103 at various concentrations for a specified time.
- Lyse the cells and quantify the protein concentration.
- Separate 20-40 μg of protein per lane on an SDS-PAGE gel.
- Transfer the proteins to a membrane.
- Block the membrane for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.



- Wash the membrane again and detect the signal using an ECL substrate.
- Analyze the band intensities to determine the effect of PI-103 on protein phosphorylation.

Conclusion

PI-103 is a well-characterized and potent dual inhibitor of PI3K and mTOR. Its ability to target multiple key components of a critical cancer-related signaling pathway has made it an invaluable tool for preclinical research. The data and protocols presented in this guide provide a comprehensive resource for scientists and researchers aiming to utilize **PI-103** in their studies of the PI3K/Akt/mTOR pathway and its role in disease. While its metabolic instability has limited its clinical development, **PI-103** continues to be a benchmark compound for the development of next-generation PI3K and mTOR inhibitors.[3]

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